molecular formula C17H23N7O B6622822 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine

Cat. No. B6622822
M. Wt: 341.4 g/mol
InChI Key: YCLDGDDSCNQTPI-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine, also known as EPPP, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the activation of this receptor, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine can modulate various physiological processes, including dopamine release, neuroinflammation, and cerebral blood flow.
Biochemical and Physiological Effects:
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been shown to exhibit various biochemical and physiological effects, including the modulation of dopaminergic neurotransmission, the reduction of neuroinflammation, and the improvement of cerebral blood flow. 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

Advantages and Limitations for Lab Experiments

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine's high selectivity and potency for the adenosine A2A receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine's limited solubility and stability can pose challenges for its use in in vitro and in vivo experiments.

Future Directions

For research on 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine include the development of more stable and soluble analogs, the investigation of its potential applications in the treatment of various neurological disorders, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent and selective inhibition of the adenosine A2A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.

Synthesis Methods

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine can be synthesized through a multi-step process involving the reaction of 6-chloropurine with 2-ethyl-3-hydroxy-4-pyrazolylcarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been shown to exhibit potent and selective inhibition of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function.

properties

IUPAC Name

9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-3-23-11-21-14-16(19-10-20-17(14)23)18-9-12-6-8-25-15(12)13-5-7-22-24(13)4-2/h5,7,10-12,15H,3-4,6,8-9H2,1-2H3,(H,18,19,20)/t12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLDGDDSCNQTPI-SWLSCSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3CCOC3C4=CC=NN4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC2=C(N=CN=C21)NC[C@@H]3CCO[C@H]3C4=CC=NN4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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